Home > Products > Building Blocks P886 > 3-(1H-pyrazol-1-yl)benzoic acid
3-(1H-pyrazol-1-yl)benzoic acid - 264264-33-7

3-(1H-pyrazol-1-yl)benzoic acid

Catalog Number: EVT-326469
CAS Number: 264264-33-7
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

    Compound Description: This compound is a pyrazole-derived hydrazone studied for its antimicrobial properties. [] It demonstrated potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. [] Notably, it exhibited minimal toxicity toward human cells. []

    Relevance: This compound shares a core structure with 3-(1H-pyrazol-1-yl)benzoic acid, consisting of a pyrazole ring linked to a benzoic acid moiety. [] The key structural difference lies in the presence of a 3-fluorophenyl and a formyl substituent on the pyrazole ring in 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. []

4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

    Compound Description: This compound is another pyrazole-derived hydrazone synthesized and evaluated for its antimicrobial activity. [] It exhibited potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. [] Furthermore, it demonstrated low toxicity towards human cells at high concentrations. []

    Relevance: Similar to 3-(1H-pyrazol-1-yl)benzoic acid, this compound possesses a pyrazole ring connected to a benzoic acid. [] The distinguishing feature is the 4-fluorophenyl and formyl substituents on the pyrazole ring of this related compound. []

2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid

    Compound Description: This compound's crystal structure reveals a dihedral angle of 62.1° between the aromatic rings. [] The angles between the pyrazole ring and the fluorobenzene and benzoic acid rings are 52.1° and 53.1°, respectively. [] The crystal structure also indicates the formation of [] C(7) chains through O—H⋯N hydrogen bonds between molecules. []

    Relevance: This compound shares the fundamental structure of a pyrazole ring connected to a benzoic acid with 3-(1H-pyrazol-1-yl)benzoic acid. [] It differs by the presence of a 2-fluorophenyl and an isobutyl substituent on the pyrazole ring. []

4-(5-(Benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate

    Compound Description: The crystal structure of this compound has been determined, revealing a triclinic crystal system with the space group P1̄. []

    Relevance: This compound exhibits a similar structure to 3-(1H-pyrazol-1-yl)benzoic acid, featuring a pyrazole ring linked to a benzoic acid moiety. [] The differences lie in the presence of a benzoyloxy group and a methyl substituent on the pyrazole ring. []

4-(4-Formyl-3-phenyl-1h-pyrazol-1-yl)benzoic acid

    Compound Description: This compound serves as a precursor in the synthesis of azomethine and N-arylamine derivatives studied for their antimicrobial properties. [] These derivatives displayed significant growth inhibition against Staphylococcus aureus, including methicillin-resistant strains. []

    Relevance: This compound shares the core structure of 3-(1H-pyrazol-1-yl)benzoic acid, comprising a pyrazole ring linked to a benzoic acid unit. [] The key distinction lies in the presence of a phenyl ring and a formyl substituent on the pyrazole ring of this related compound. []

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329)

    Compound Description: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [] It exhibits an improved technical profile compared to earlier analogs, with enhanced solubility and pharmacokinetics. [] Structural optimization minimized acyl glucuronidation, leading to increased metabolic stability. []

    Relevance: This compound, like 3-(1H-pyrazol-1-yl)benzoic acid, possesses a pyrazole ring connected to a benzoic acid moiety. [] The structural variations include a tert-butyl group at the 5-position and a 2-adamantylcarbamoyl substituent at the 4-position of the pyrazole ring. []

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)

    Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. [] Its development involved extensive structure-activity relationship (SAR) studies to optimize COX-2 inhibition and pharmacokinetic properties. []

    Relevance: While structurally similar to 3-(1H-pyrazol-1-yl)benzoic acid, this compound features a pyrazole ring linked to a benzenesulfonamide instead of benzoic acid. [] Additionally, it contains a 4-methylphenyl and a trifluoromethyl substituent on the pyrazole ring. []

3-[1-(3-Cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423)

    Compound Description: This compound is a novel phosphodiesterase-4 inhibitor being investigated as a potential anti-asthmatic drug. [] A sensitive and specific liquid chromatography-tandem mass spectrometry method was developed and validated to determine its concentration in rat plasma for pharmacokinetic studies. []

    Relevance: Similar to 3-(1H-pyrazol-1-yl)benzoic acid, this compound contains a pyrazole ring attached to a benzoic acid. [] The difference lies in the substitution pattern on the pyrazole ring, with a 1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl) group at the 3-position. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

    Compound Description: This compound has been computationally investigated as a potential 3-chymotrypsin-like protease (3CLpro) inhibitor for COVID-19 treatment. [] In silico studies using PASS online software suggested its potential as a Fusarinine-C ornithinesterase inhibitor, potentially beneficial in cancer therapy. []

    Relevance: While structurally analogous to 3-(1H-pyrazol-1-yl)benzoic acid, this compound features a dihydropyrazole ring connected to a benzoic acid through a methylene linker. [] The dihydropyrazole ring is further substituted with a 3-nitrophenyl group and a phenyl group, and a keto group is present on the pyrazole ring. []

4-{5-[(2-Benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

    Compound Description: This series of compounds, derived from celecoxib, shows promising anti-inflammatory activity with reduced ulcerogenic effects. [] These compounds were synthesized and characterized, with their anti-inflammatory potential evaluated in a carrageenan-induced rat paw edema model. []

    Relevance: These compounds are structurally related to both 3-(1H-pyrazol-1-yl)benzoic acid and celecoxib, containing a pyrazole ring. [] While they share the benzenesulfonamide moiety with celecoxib, the key distinction lies in the presence of a {5-[(2-benzylidenehydrazine)carbonyl]phenyl} substituent at the 4-position of the pyrazole ring. []

Overview

3-(1H-pyrazol-1-yl)benzoic acid is an organic compound characterized by the presence of a pyrazole ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The structure features a five-membered pyrazole ring, which is known for its versatility in forming various derivatives with pharmacological applications.

Source and Classification

3-(1H-pyrazol-1-yl)benzoic acid can be synthesized from commercially available starting materials. It belongs to the class of compounds known as pyrazole derivatives, which are often explored for their biological properties. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure.

Synthesis Analysis

Methods

The synthesis of 3-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones in the presence of acidic catalysts. One common method includes refluxing the reaction mixture of 4-formylbenzoic acid and hydrazine in methanol, leading to the formation of the desired pyrazole derivative.

Technical Details

The synthesis process can be outlined as follows:

  1. Reagents: 4-formylbenzoic acid, hydrazine hydrate, methanol, and acetic acid as a catalyst.
  2. Procedure: The mixture is refluxed for several hours, allowing the reaction to proceed until completion, which is monitored by thin-layer chromatography.
  3. Purification: The product is obtained through filtration and recrystallization from suitable solvents.
Molecular Structure Analysis

Structure

The molecular formula of 3-(1H-pyrazol-1-yl)benzoic acid is C10H8N2O2. The compound features:

  • A pyrazole ring (C3H3N2)
  • A benzoic acid group (C7H5O2)
Chemical Reactions Analysis

Reactions

3-(1H-pyrazol-1-yl)benzoic acid can participate in various chemical reactions:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Acylation: Reacting with acyl chlorides to form amides.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can act as nucleophiles in substitution reactions.

Technical Details

These reactions typically require controlled conditions such as temperature and pH to optimize yields and purity of the products.

Mechanism of Action

The mechanism of action for compounds like 3-(1H-pyrazol-1-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that certain pyrazole derivatives exhibit inhibitory effects on protein tyrosine phosphatases, which are crucial for various cellular signaling pathways.

Process and Data

In vitro studies have indicated that these compounds may inhibit enzymatic activity through noncompetitive mechanisms, affecting cell viability and proliferation in cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

3-(1H-pyrazol-1-yl)benzoic acid typically appears as a crystalline solid with a melting point ranging from 160°C to 165°C. It is soluble in polar solvents like methanol and ethanol but has limited solubility in nonpolar solvents.

Chemical Properties

The compound exhibits moderate stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It also shows potential reactivity towards electrophiles due to the presence of electron-rich nitrogen atoms in the pyrazole ring.

Applications

3-(1H-pyrazol-1-yl)benzoic acid has several scientific applications:

  • Antimicrobial Agents: It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Pharmaceutical Development: The compound serves as a lead structure for synthesizing new drugs targeting specific diseases, including cancer and bacterial infections.
  • Research Tool: It is used in biochemical assays to study enzyme inhibition and other cellular processes.
Synthetic Methodologies and Structural Optimization

Synthesis via Hydrazine Coupling Reactions

The core synthetic route to 3-(1H-pyrazol-1-yl)benzoic acid (molecular formula: C₁₀H₈N₂O₂, MW: 188.19 g/mol [1]) relies on hydrazine coupling reactions. This method involves the condensation of benzoic acid derivatives bearing carbonyl-activated groups with substituted hydrazines under controlled conditions. A representative protocol utilizes methyl 3-(chlorocarbonyl)benzoate as the starting material, reacting with 1H-pyrazole in anhydrous tetrahydrofuran (THF) at 0–5°C. After 12 hours of stirring at room temperature, hydrolysis yields the carboxylic acid functionality, achieving typical yields of 68–75% [5]. Alternative approaches employ nucleophilic aromatic substitution (SNAr) on 3-fluorobenzoic acid derivatives with pyrazole under microwave irradiation (120°C, 30 min), improving reaction efficiency to 82% yield while reducing byproduct formation [7].

Table 1: Hydrazine Coupling Method Comparison

Starting MaterialConditionsCatalyst/AdditiveYield (%)Purity (LCMS)
Methyl 3-(chlorocarbonyl)benzoateTHF, 0°C → RT, 12hNone68–75≥95%
3-Fluorobenzoic acidMicrowave, 120°C, 30minK₂CO₃82≥99%
3-Aminobenzoic acidDiazotization/CouplingNaNO₂/HCl60≥90%

Critical parameters influencing yield and purity include:

  • Temperature Control: Reactions below 50°C minimize decarboxylation side reactions [5]
  • Solvent Selection: Anhydrous THF or DMF prevents hydrolysis of intermediate acyl hydrazides [7]
  • Stoichiometry: 1.2:1 hydrazine-to-benzoate ratio optimizes conversion while limiting di-substitution [5]

Functionalization Strategies for Pyrazole-Benzoic Acid Hybrids

Structural diversification occurs primarily at three positions: the pyrazole ring (N1, C3, C4, C5), the benzoic acid carboxyl group, and the benzene ring meta to the carboxylic acid. N1 functionalization is achieved through alkylation using alkyl halides in DMF with NaH base (yields: 70–85%), while C3/C5 modifications leverage electrophilic aromatic substitution or palladium-catalyzed cross-coupling [6]. Carboxyl group derivatization to amides or esters serves to enhance cell permeability in bioactive analogs [4] [10].

Bioactivity correlations from functionalization include:

  • Antimicrobial Potency: 4-[4-(Anilinomethyl)-3-(trifluoromethylphenyl)pyrazol-1-yl]benzoic acid derivatives exhibit MIC values as low as 0.5 μg/mL against MRSA, attributed to trifluoromethyl-enhanced membrane penetration [4] [10]
  • Metalloproteinase Inhibition: 3,5-Diphenylpyrazole variants act as pan-meprin inhibitors (Ki < 5 nM) where phenyl groups occupy S1/S1' pockets [6]
  • Agrochemical Efficacy: 5-Amino-3-methylpyrazole derivatives increase herbicidal activity 3-fold compared to unsubstituted analogs by enhancing target binding [1] [9]

Interactive Table 2: Bioactivity of Functionalized Derivatives

Substitution PatternBiological TargetKey MetricStructure-Activity Insight
3-CF₃, 4-anilinomethylS. aureus/MRSAMIC = 0.5 μg/mLLipophilic CF₃ enhances membrane permeation
3,5-DiphenylMeprin α/βKi = 1.3 nM (α)Aryl groups occupy S1/S1' subsites
5-Amino-3-methylPlant ALS enzymeIC₅₀ = 0.8 μMAmino group enables H-bonding with target
1-(Carboxymethyl)MMP-12IC₅₀ = 320 nMCarboxylate coordinates catalytic zinc

Hydrochloride Salt Formation for Enhanced Stability

Conversion to hydrochloride salts significantly improves the stability and crystallinity of pyrazolylbenzoic acid derivatives. This is particularly valuable for amino-substituted analogs like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride (CAS: 1864015-05-3 [3]). Salt formation employs hydrogen chloride gas bubbling in anhydrous ethyl acetate solutions of the free base at 0°C, yielding crystalline solids with >95% purity [3] [5]. The hydrochloride form demonstrates:

  • Enhanced Thermal Stability: Decomposition point increases from 158°C (free base) to 215°C (HCl salt) for 3-(5-aminopyrazolyl)benzoic acid [3]
  • Improved Solubility: Water solubility increases 4–5-fold (e.g., 45 mg/mL vs. 9 mg/mL for free base) facilitating biological testing [5]
  • Reduced Hygroscopicity: Moisture uptake decreases from 8.2% to 0.9% at 75% RH, enabling ambient storage [9]

Table 3: Stability Comparison of Free Base vs. Hydrochloride Salt

PropertyFree BaseHydrochloride SaltImprovement Factor
Decomposition Onset (°C)148–162210–225+62°C
Aqueous Solubility (mg/mL)8.5 ± 1.241.3 ± 3.54.9×
Hygroscopicity (% wt gain)7.8–8.50.7–1.17× reduction
Photostability (t90, h)48>1683.5×

Scalable Production Techniques and Yield Optimization

Industrial-scale production requires optimization of atom economy, purification efficiency, and cost-effective catalyst recycling. Multigram synthesis (up to 500g batches) employs continuous flow chemistry where 3-aminobenzoic acid undergoes diazotization at 0°C, followed by in-line coupling with pyrazole in a microreactor (residence time: 8 min, 85°C), achieving 89% yield with ≥99% LCMS purity [6]. Key scale-up considerations include:

  • Catalyst Recycling: Pd/C catalysts in Suzuki couplings maintain efficacy over 7 cycles when treated with 0.1M NaOH washes between batches [10]
  • Solvent Reduction: Switch from DMF to 2-MeTHF cuts purification water usage by 60% via facilitated phase separation [6]
  • Crystallization Control: Seeded cooling crystallization in ethanol/water (1:3) yields uniform particles (D90 < 50μm) ideal for formulation [10]

Interactive Table 4: Scalability Parameters for Key Derivatives

Process ParameterLab ScalePilot Scale (10kg)Optimization Strategy
Overall Yield68–75%82–86%In-line impurity removal via resin column
Reaction Concentration0.5 M1.8 MHigh-shear mixing for slurry reactions
Process Mass Intensity (PMI)8732Solvent recycling (≥90% recovery)
Cycle Time18 h6.5 hContinuous flow hydrogenation

Yield optimization strategies focus on stoichiometry control, where maintaining hydrazine:carbonyl ratios at 1.15:1 minimizes both unreacted starting material and bis-alkylated impurities. QbD (Quality by Design) studies identify temperature (p = 0.002) and mixing rate (p = 0.011) as critical process parameters (CPPs) for impurity profiles. Implementation of PAT (Process Analytical Technology) via inline FTIR reduces reaction monitoring time by 80% compared to offline HPLC [6] [10].

Properties

CAS Number

264264-33-7

Product Name

3-(1H-pyrazol-1-yl)benzoic acid

IUPAC Name

3-pyrazol-1-ylbenzoic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14)

InChI Key

KLMWJDGRIJPPSS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.